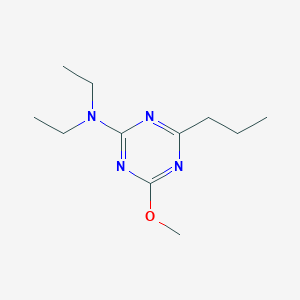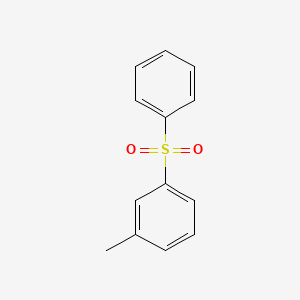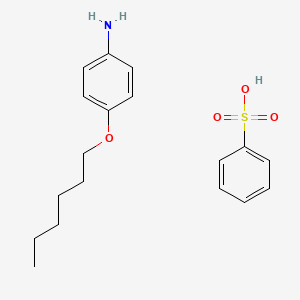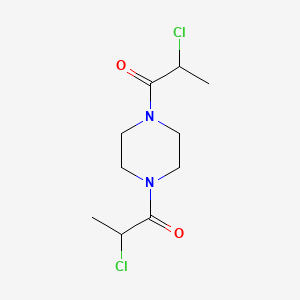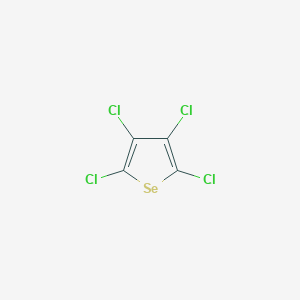
Tetrachloroselenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroselenophene is a selenium-containing heterocyclic compound with the molecular formula C4Cl4Se It is a derivative of selenophene, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the selenophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachloroselenophene can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of selenium with tetrachlorobutadiene can yield this compound.
Halogenation: Another approach is the halogenation of selenophene derivatives
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tetrachloroselenophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can convert this compound to less chlorinated selenophene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Selenophene oxides.
Reduction: Partially chlorinated selenophenes.
Substitution: Functionalized selenophene derivatives.
Aplicaciones Científicas De Investigación
Tetrachloroselenophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex selenium-containing compounds.
Materials Science: this compound derivatives are explored for their potential use in organic semiconductors and light-emitting materials.
Biology and Medicine: Research is ongoing to investigate the biological activity of this compound derivatives, including their potential as anticancer and antimicrobial agents.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of tetrachloroselenophene involves its interaction with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the this compound derivatives.
Comparación Con Compuestos Similares
Tetrachlorothiophene: A sulfur analog of tetrachloroselenophene with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Tetrachlorotellurophene: A tellurium analog with distinct properties influenced by the heavier tellurium atom.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and tellurium analogs. Selenium’s ability to form stable compounds with diverse reactivity profiles makes this compound a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1468-78-6 |
|---|---|
Fórmula molecular |
C4Cl4Se |
Peso molecular |
268.8 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloroselenophene |
InChI |
InChI=1S/C4Cl4Se/c5-1-2(6)4(8)9-3(1)7 |
Clave InChI |
PDXPGLDHBNSNFV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C([Se]C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


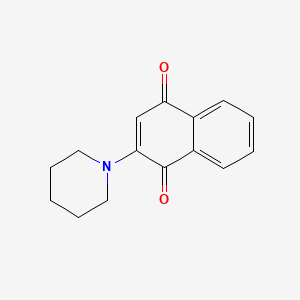

![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
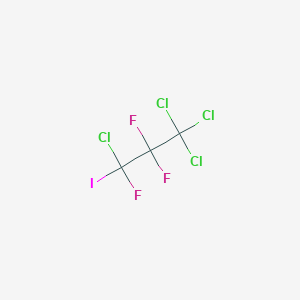

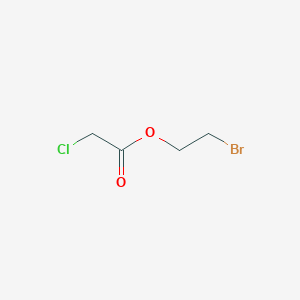

![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
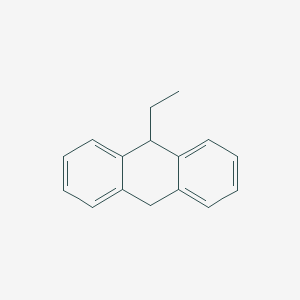
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
